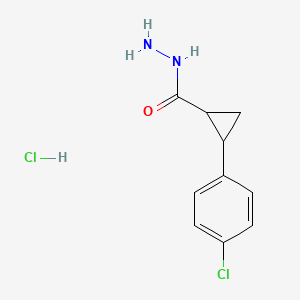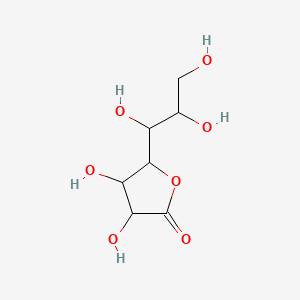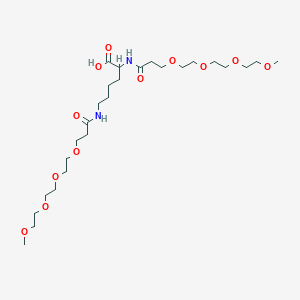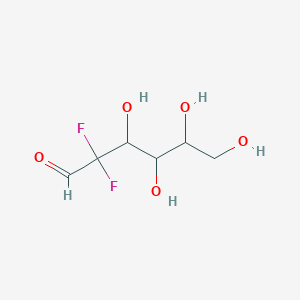![molecular formula C19H28F3N7O3S B12303335 3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)
3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-trifluoro-N-[4-[[3-(2-metilmorfolin-4-il)-1H-pirazolo[3,4-d]pirimidin-6-il]amino]ciclohexil]propano-1-sulfonamida es un compuesto orgánico complejo caracterizado por su grupo trifluorometilo y funcionalidad sulfonamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3,3,3-trifluoro-N-[4-[[3-(2-metilmorfolin-4-il)-1H-pirazolo[3,4-d]pirimidin-6-il]amino]ciclohexil]propano-1-sulfonamida normalmente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave incluyen:
Formación del núcleo de pirazolo[3,4-d]pirimidina: Esto se puede lograr mediante reacciones de ciclización que involucran precursores apropiados.
Introducción del grupo 2-metilmorfolin-4-il: Este paso a menudo implica reacciones de sustitución nucleófila.
Adición del grupo trifluorometilo: Esto se puede hacer utilizando reactivos de trifluorometilación en condiciones controladas.
Formación del enlace sulfonamida: Esto implica la reacción de una amina con un cloruro de sulfonilo.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de morfolina.
Reducción: Las reacciones de reducción pueden dirigirse al núcleo de pirazolo[3,4-d]pirimidina.
Sustitución: Las reacciones de sustitución nucleófila y electrófila pueden ocurrir en varias posiciones de la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como hidruro de litio y aluminio e hidruro de sodio a menudo se utilizan.
Sustitución: Los reactivos como los haluros de alquilo y los cloruros de sulfonilo se utilizan comúnmente.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede conducir a aminas o alcoholes.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología
En la investigación biológica, el compuesto se estudia por su potencial como sonda bioquímica. Su capacidad para interactuar con proteínas y enzimas específicas lo hace valioso para comprender los procesos biológicos.
Medicina
En química medicinal, el compuesto se investiga por sus posibles propiedades terapéuticas. Puede servir como un compuesto líder para el desarrollo de nuevos fármacos dirigidos a diversas enfermedades.
Industria
En el sector industrial, el compuesto se utiliza en el desarrollo de materiales avanzados. Sus propiedades únicas lo hacen adecuado para aplicaciones en electrónica, recubrimientos y polímeros.
Mecanismo De Acción
El mecanismo de acción de 3,3,3-trifluoro-N-[4-[[3-(2-metilmorfolin-4-il)-1H-pirazolo[3,4-d]pirimidin-6-il]amino]ciclohexil]propano-1-sulfonamida implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. El compuesto puede modular la actividad de estos objetivos, lo que lleva a diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 3,3,3-trifluoro-2-(trifluorometil)propiónico: Este compuesto comparte el grupo trifluorometilo pero difiere en su estructura y funcionalidad generales.
3,3,3-Trifluoropropeno: Otro compuesto con un grupo trifluorometilo, pero con diferente reactividad y aplicaciones.
3,3,3-Trifluoro-1,2-epóxido de propano: Este compuesto tiene un grupo trifluorometilo similar pero presenta una funcionalidad de epóxido.
Singularidad
Lo que distingue a 3,3,3-trifluoro-N-[4-[[3-(2-metilmorfolin-4-il)-1H-pirazolo[3,4-d]pirimidin-6-il]amino]ciclohexil]propano-1-sulfonamida es su combinación de grupos funcionales y complejidad estructural
Propiedades
Fórmula molecular |
C19H28F3N7O3S |
|---|---|
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide |
InChI |
InChI=1S/C19H28F3N7O3S/c1-12-11-29(7-8-32-12)17-15-10-23-18(25-16(15)26-27-17)24-13-2-4-14(5-3-13)28-33(30,31)9-6-19(20,21)22/h10,12-14,28H,2-9,11H2,1H3,(H2,23,24,25,26,27) |
Clave InChI |
RQWCISVRFNZHMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCO1)C2=NNC3=NC(=NC=C32)NC4CCC(CC4)NS(=O)(=O)CCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303259.png)


![1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12303301.png)

![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine](/img/structure/B12303316.png)

![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis](/img/structure/B12303330.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12303338.png)



![N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]](/img/structure/B12303356.png)
